molecular formula C11H13N3O4 B2809107 N-(3-nitrophenyl)morpholine-4-carboxamide CAS No. 200422-12-4

N-(3-nitrophenyl)morpholine-4-carboxamide

Cat. No. B2809107
CAS RN: 200422-12-4
M. Wt: 251.242
InChI Key: QRSMQQFYGBYQMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(3-nitrophenyl)morpholine-4-carboxamide” and similar compounds is a topic of ongoing research. For example, the synthesis of pyrrolidine compounds, which are related to morpholine compounds, has been discussed in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-(3-nitrophenyl)morpholine-4-carboxamide” is characterized by a morpholine ring, which is a six-membered ring containing nitrogen and oxygen atoms. The morpholine ring is attached to a nitrophenyl group and a carboxamide group.

Scientific Research Applications

Future Directions

The future directions for research on “N-(3-nitrophenyl)morpholine-4-carboxamide” and related compounds could involve further exploration of their synthesis, analysis of their molecular structure, investigation of their chemical reactions, elucidation of their mechanism of action, determination of their physical and chemical properties, and assessment of their safety and hazards. This could lead to the development of new compounds with different biological profiles .

properties

IUPAC Name

N-(3-nitrophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(13-4-6-18-7-5-13)12-9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSMQQFYGBYQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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